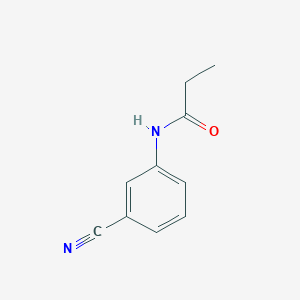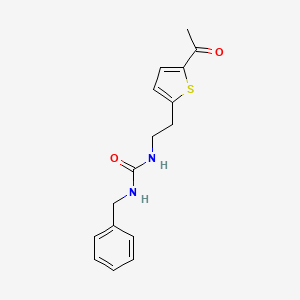![molecular formula C22H26O6 B2402351 Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate CAS No. 121595-36-6](/img/structure/B2402351.png)
Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate” is a chemical compound with the CAS Number: 121595-36-6 . It has a molecular weight of 386.44 and its IUPAC name is methyl 4- ( {6- [4- (methoxycarbonyl)phenoxy]hexyl}oxy)benzoate . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H26O6/c1-25-21 (23)17-7-11-19 (12-8-17)27-15-5-3-4-6-16-28-20-13-9-18 (10-14-20)22 (24)26-2/h7-14H,3-6,15-16H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available sources.Scientific Research Applications
Synthesis and Applications in Chemical Processes
Selective Synthesis of Estrogen Derivatives : Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate has been utilized in the synthesis of 4-methoxyestrogen, which involves the selective methylation of phenolic hydroxyl groups (Teranishi, Kashihara, & Fujii, 2001).
Catalysis in Alkyne Reactions : This compound plays a role in the methoxycarbonylation of alkynes, leading to the formation of unsaturated esters or α,ω-diesters in the presence of palladium complexes (Magro et al., 2010).
Oxidation Products of Antibiotics : It's also used in the analysis of oxidation products from antibiotics like actinoidin and ristomycin, helping in identifying triaminotricarboxylic amino acids in these compounds (Berdnikova et al., 1979).
Asymmetric Cyclization in Organic Synthesis : The compound is involved in asymmetric cyclizations, crucial for producing specific organic molecules (Yamamoto & Tsuji, 1982).
Materials Science and Liquid Crystal Research
Development of Liquid Crystalline Trimers : In materials science, this compound contributes to the synthesis of liquid crystalline trimers, which have applications in advanced materials technology (Henderson & Imrie, 2005).
Investigation in Photoreactive Polymers : Its derivatives are studied for their liquid crystalline properties and photoinduced anisotropy, which is significant in the field of photoreactive polymers (Tian et al., 1999).
Pharmaceutical and Biological Studies
Identification of New Compounds in Traditional Medicine : It's involved in phytochemical investigations, like the study of compounds isolated from Gastrodia elata, a plant used in traditional medicine (Han et al., 2011).
Research in Allosteric Modifiers of Hemoglobin : The compound is also relevant in the design and testing of novel hemoglobin oxygen affinity decreasing agents, which can have significant clinical implications (Randad et al., 1991).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 4-[6-(4-methoxycarbonylphenoxy)hexoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-25-21(23)17-7-11-19(12-8-17)27-15-5-3-4-6-16-28-20-13-9-18(10-14-20)22(24)26-2/h7-14H,3-6,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRRWYOSLVISOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2402272.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2402275.png)
![6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B2402276.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide](/img/structure/B2402277.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid](/img/structure/B2402278.png)


![8-((2,5-Dimethylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402281.png)


![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)


![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2402289.png)
